molecular formula C13H14ClN3O3S B12356043 2-[6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-diazinan-1-yl]acetamide

2-[6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-diazinan-1-yl]acetamide

Cat. No.: B12356043
M. Wt: 327.79 g/mol
InChI Key: WUUCAPNKWHYHFE-UHFFFAOYSA-N
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Description

2-[6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-diazinan-1-yl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a diazinane ring with a sulfanylidene group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-diazinan-1-yl]acetamide typically involves multiple steps, starting with the preparation of the core diazinane structure. The process often includes:

    Formation of the diazinane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanylidene group: This step may involve the use of sulfur-containing reagents under controlled conditions.

    Attachment of the 5-chloro-2-methoxyphenyl group: This is usually done through substitution reactions, where the phenyl group is introduced using chlorinated and methoxylated benzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-diazinan-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Including halogenated compounds and strong nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield sulfoxides or sulfones.

    Reduction: Can produce thiols or thioethers.

    Substitution: Can result in various substituted phenyl derivatives.

Scientific Research Applications

2-[6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-diazinan-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of myeloperoxidase (MPO), a heme peroxidase enzyme. The inhibition mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-diazinan-1-yl]acetamide is unique due to its specific structure, which allows for selective inhibition of MPO. This selectivity is not commonly found in other similar compounds, making it a valuable candidate for therapeutic applications .

Properties

Molecular Formula

C13H14ClN3O3S

Molecular Weight

327.79 g/mol

IUPAC Name

2-[6-(5-chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-diazinan-1-yl]acetamide

InChI

InChI=1S/C13H14ClN3O3S/c1-20-10-3-2-7(14)4-8(10)9-5-12(19)16-13(21)17(9)6-11(15)18/h2-4,9H,5-6H2,1H3,(H2,15,18)(H,16,19,21)

InChI Key

WUUCAPNKWHYHFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2CC(=O)NC(=S)N2CC(=O)N

Origin of Product

United States

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